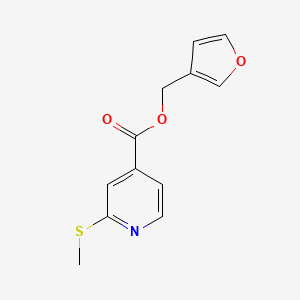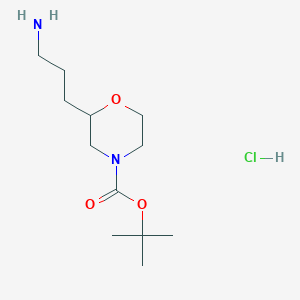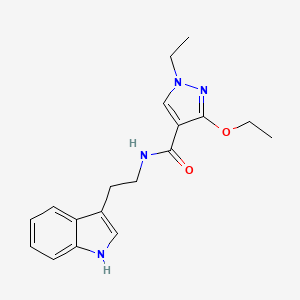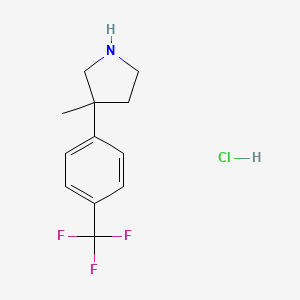
N-(3-chloro-4-fluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide, also known as PF-06463922, is a potent and selective inhibitor of the receptor tyrosine kinase c-Met. It has shown promising results in preclinical studies and is being evaluated for its potential use in cancer treatment.
Mecanismo De Acción
N-(3-chloro-4-fluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide selectively binds to the c-Met receptor and inhibits its activation by its ligand, hepatocyte growth factor (HGF). This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. It has also been shown to inhibit tumor growth and metastasis in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-4-fluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide is its high potency and selectivity for c-Met inhibition. However, one limitation is its poor solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for N-(3-chloro-4-fluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide research, including:
1. Combination therapy: this compound may be used in combination with other targeted therapies or chemotherapy to improve treatment outcomes.
2. Biomarker identification: Identifying biomarkers that predict response to this compound could help to personalize treatment for cancer patients.
3. Clinical trials: Clinical trials are ongoing to evaluate the safety and efficacy of this compound in cancer patients.
4. Improved formulations: Developing improved formulations of this compound could improve its solubility and make it easier to work with in experiments.
In conclusion, this compound is a promising c-Met inhibitor that has shown potent anti-tumor activity in preclinical models of cancer. Further research is needed to fully understand its potential as a cancer treatment and to identify biomarkers that predict response to the drug.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide involves several steps, including the coupling of 3-chloro-4-fluorobenzylamine with 4-(3-morpholinopyrazin-2-yl)oxybenzoic acid, followed by the addition of benzoyl chloride and purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide has been extensively studied in preclinical models of cancer, including non-small cell lung cancer, hepatocellular carcinoma, and gastric cancer. It has shown potent anti-tumor activity and has been shown to inhibit c-Met signaling, which is known to play a role in cancer cell growth and metastasis.
Propiedades
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O3/c23-18-13-15(1-6-19(18)24)14-27-21(29)16-2-4-17(5-3-16)31-22-20(25-7-8-26-22)28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIJCFIIXHQZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2424584.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pivalamide](/img/structure/B2424587.png)


![1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine hydrochloride](/img/structure/B2424593.png)
![1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2424594.png)
![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2424595.png)
![3-[(3-Chlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2424596.png)

![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxypropan-1-one](/img/structure/B2424601.png)

![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2424604.png)

![4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2424607.png)
